Cas no 2228181-97-1 (methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate)

Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate is a versatile heterocyclic compound featuring a thiophene core substituted with an amino-hydroxypropyl side chain and a methyl ester group. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl groups enhances its potential as a building block for bioactive molecules, particularly in drug discovery. The ester moiety offers flexibility for hydrolysis or coupling reactions. Its balanced polarity ensures moderate solubility in common organic solvents, facilitating purification and handling. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors or GPCR-targeted ligands due to its bifunctional side chain.
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate structure
2228181-97-1 structure
商品名:methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
CAS番号:2228181-97-1
MF:C9H13NO3S
メガワット:215.269421339035
CID:5814886
PubChem ID:165781972

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
    • 2228181-97-1
    • EN300-1787217
    • インチ: 1S/C9H13NO3S/c1-13-9(12)8-3-2-7(14-8)4-6(10)5-11/h2-3,6,11H,4-5,10H2,1H3
    • InChIKey: NDUCULHFYLLVCB-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)OC)=CC=C1CC(CO)N

計算された属性

  • せいみつぶんしりょう: 215.06161445g/mol
  • どういたいしつりょう: 215.06161445g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 101Ų

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1787217-0.05g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
0.05g
$1247.0 2023-09-19
Enamine
EN300-1787217-5.0g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
5g
$4309.0 2023-06-02
Enamine
EN300-1787217-1.0g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
1g
$1485.0 2023-06-02
Enamine
EN300-1787217-10g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
10g
$6390.0 2023-09-19
Enamine
EN300-1787217-0.1g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
0.1g
$1307.0 2023-09-19
Enamine
EN300-1787217-10.0g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
10g
$6390.0 2023-06-02
Enamine
EN300-1787217-2.5g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
2.5g
$2912.0 2023-09-19
Enamine
EN300-1787217-0.25g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
0.25g
$1366.0 2023-09-19
Enamine
EN300-1787217-5g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
5g
$4309.0 2023-09-19
Enamine
EN300-1787217-0.5g
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
2228181-97-1
0.5g
$1426.0 2023-09-19

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate 関連文献

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylateに関する追加情報

Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate (CAS No. 2228181-97-1): A Comprehensive Overview

Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate, identified by its CAS number 2228181-97-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both amino and hydroxyl functional groups, make it a versatile intermediate for the synthesis of more complex pharmacophores.

The< strong> thiophene core of Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate is a well-studied scaffold in medicinal chemistry. Thiophenes and their derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The< strong> 2-amino-3-hydroxypropyl substituent appended to the thiophene ring introduces unique reactivity and binding capabilities, making this compound a valuable building block for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate has emerged as a promising candidate in this context due to its ability to modulate key biological targets. For instance, studies have demonstrated its potential as an inhibitor of enzymes involved in cancer cell proliferation and angiogenesis. The< strong> amino group provides a hydrogen bond donor capability, which is crucial for interactions with biological macromolecules, while the< strong> hydroxyl group enhances solubility and metabolic stability.

The synthesis of Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate involves multi-step organic transformations, including cyclization, functional group interconversion, and protection-deprotection strategies. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity. These synthetic approaches are critical for producing the compound in sufficient quantities for both preclinical and clinical studies.

The< strong> pharmacological properties of Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate have been the subject of numerous research investigations. Preclinical studies have revealed its potential as an anti-proliferative agent, with particular efficacy against certain types of cancer cells. The< strong> thiophene moiety has been shown to interact with DNA and inhibit topoisomerases, leading to cell cycle arrest and apoptosis. Additionally, the< strong> amino and< strong> hydroxyl groups contribute to its ability to bind to specific protein targets, modulating signaling pathways involved in tumor growth and metastasis.

In the realm of drug discovery, Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate serves as a key intermediate in the development of novel therapeutic agents. Its structural flexibility allows for further derivatization, enabling the creation of libraries of compounds with tailored biological activities. High-throughput screening (HTS) techniques have been utilized to identify derivatives with enhanced potency and selectivity against disease-related targets.

The< strong> chemical stability of Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate under various conditions is another critical factor in its pharmaceutical applicability. Studies have evaluated its stability under acidic, basic, and neutral pH conditions, as well as its resistance to degradation by common metabolic enzymes. These assessments are essential for determining appropriate formulation strategies and ensuring the compound's efficacy in vivo.

Emerging research also highlights the< strong> role of thiophene derivatives in addressing neurological disorders. Preliminary studies suggest that Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate may have neuroprotective effects by modulating oxidative stress and inflammation pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The< strong> dual functionality of the compound allows it to interact with multiple targets within neuronal cells, offering a multifaceted approach to therapeutic intervention.

The< strong> synthetic accessibility Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate provides makes it an attractive candidate for industrial-scale production. Researchers have optimized synthetic routes to minimize costs and maximize yields while maintaining high purity standards. These advancements are crucial for translating laboratory findings into commercializable drugs that can reach patients in need.

In conclusion, Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate (CAS No. 2228181-97-1) is a compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse biological activities, making it a valuable tool for drug discovery against various diseases. Ongoing studies continue to explore its therapeutic applications and refine synthetic methodologies for efficient production. As our understanding of molecular interactions advances, compounds like this are poised to play a pivotal role in next-generation medicine.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd